molecular formula C4H8N2S3 B13793196 n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide CAS No. 5437-22-9

n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide

Cat. No.: B13793196
CAS No.: 5437-22-9
M. Wt: 180.3 g/mol
InChI Key: MJQUUQZMGJEVJG-UHFFFAOYSA-N
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Description

Properties

CAS No.

5437-22-9

Molecular Formula

C4H8N2S3

Molecular Weight

180.3 g/mol

IUPAC Name

methylcarbamothioyl N-methylcarbamodithioate

InChI

InChI=1S/C4H8N2S3/c1-5-3(7)9-4(8)6-2/h1-2H3,(H,5,7)(H,6,8)

InChI Key

MJQUUQZMGJEVJG-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)SC(=S)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide typically involves the reaction of methylamine with carbon disulfide, followed by the addition of methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps to isolate the compound .

Chemical Reactions Analysis

Scientific Research Applications

n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A: Thiodicarbonic diamide (N,N'-dimethyl)
  • Molecular Formula : C₄H₈N₂S₃ (identical to the target compound).
  • Key Differences : Despite identical formulas, stereoelectronic variations (e.g., spatial arrangement of substituents) may alter reactivity. For instance, the placement of methyl groups in this compound enhances steric hindrance compared to linear analogs, reducing nucleophilic attack susceptibility .
Compound B: Thiram (Tetramethylthiuram disulfide)
  • Molecular Formula : C₆H₁₂N₂S₄
  • Comparison: Sulfur Content: Thiram has four sulfur atoms vs. three in the target compound. Applications: Thiram is widely used as a fungicide, whereas the target compound’s applications remain understudied but may involve metal chelation due to its sulfur-rich structure .
Compound C: Metham Sodium (Sodium methyldithiocarbamate)
  • Molecular Formula : C₂H₄NNaS₂
  • Thermal Stability: The target compound’s higher boiling point (250.7°C) suggests superior thermal stability compared to metham sodium, which decomposes at lower temperatures .

Physicochemical and Computational Data

Parameter Target Compound Thiram Metham Sodium
Molecular Weight (g/mol) 180.31 240.43 129.18
Sulfur Atoms 3 4 2
LogP 1.51 3.5 -0.8
Boiling Point (°C) 250.7 129 (dec.) Decomposes
Hydrogen Bond Donors 2 0 1

Key Insights :

  • The target compound’s intermediate LogP balances lipophilicity and hydrophilicity, making it suitable for applications requiring moderate membrane permeability.
  • Its sulfur-rich structure enhances metal-binding capacity, distinguishing it from simpler dithiocarbamates like metham sodium .

Research Findings

  • Synthetic Utility: The compound’s thiocarbamoyl groups enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺), a property less pronounced in monosubstituted analogs like methyl dithiocarbamates .
  • However, the absence of disulfide bonds (unlike Thiram) may reduce oxidative stress induction .

Biological Activity

n-Methyl-1-(methylthiocarbamoylsulfanyl)methanethioamide is a sulfur-containing organic compound with the molecular formula C4H8N2S3. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The following sections will delve into its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C4H8N2S3
  • InChI : InChI=1/C4H8N2S3/c1-5-3(7)9-4(8)6-2/h1-2H3,(H,5,7)(H,6,8)/f/h5-6H

Research indicates that compounds similar to this compound may interact with various biological targets, influencing cellular pathways and exhibiting therapeutic potential. The presence of the methylthio group is believed to enhance lipophilicity and membrane permeability, which can affect the compound's bioavailability and interaction with cellular targets.

Cytotoxicity and Antitumor Activity

The incorporation of N-methyl groups in similar compounds has been shown to significantly alter their biological activity. For instance, studies have demonstrated that N-methylation can enhance cytotoxicity against cancer cell lines by modulating interactions with heat-shock proteins (Hsp) such as Hsp90, which is crucial for protein folding and stability in cancer cells .

Case Studies and Research Findings

  • Cytotoxic Effects : A study investigating related compounds indicated that modifications at the N-methyl position could lead to increased binding affinity to Hsp90, resulting in enhanced antitumor effects. This suggests that this compound may exhibit similar properties .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Research on structurally related compounds has shown that they can penetrate the blood-brain barrier effectively, indicating a possibility for central nervous system (CNS) activity .
  • Potential for Drug Development : The unique structure of this compound positions it as a candidate for further development in drug discovery programs aimed at treating various diseases, including neurodegenerative disorders and cancers.

Comparative Biological Activity Table

Compound NameCytotoxicity (IC50)Mechanism of ActionTherapeutic Potential
This compoundTBDHsp90 InhibitionCancer Treatment
N-methyl-1-(1-phenylcyclohexyl)ethanamine≤ 30 nMTriple Reuptake InhibitionMajor Depressive Disorder
Methoxymethacrylate Natural ProductsTBDRespiratory Chain InhibitionAntifungal Agents

Note: TBD = To Be Determined

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